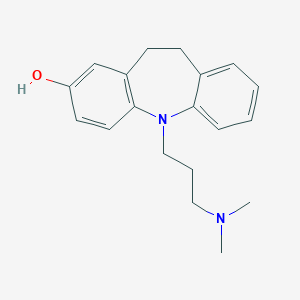

BRL 44408

概要

説明

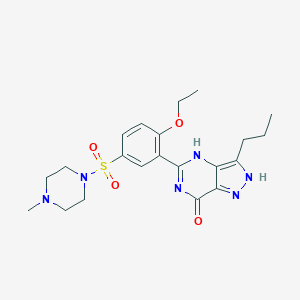

2-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-2,3-dihydro-1-methyl-1H-isoindole, or 2-((4,5-DHI-MI)M-2,3-DHM-1-MI) is a heterocyclic compound with a fused ring system containing both imidazole and isoindole moieties. This compound has been studied for its various applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. It has been found to possess a variety of interesting properties, including antioxidant activity, antifungal activity, and anti-inflammatory activity.

科学的研究の応用

神経精神薬理学

BRL 44408 は、α2A アドレノセプターの選択的アンタゴニストであるため、気分障害や特定の種類の痛み治療の可能性について特徴付けられています . この化合物は、抗うつ薬様作用と鎮痛薬様作用を示しており、前臨床研究で有望視されています。 この化合物は、気分調節に重要なノルエピネフリンやドーパミンなどの神経伝達物質のシナプス濃度を高めることで作用します .

疼痛管理

疼痛管理の分野において、this compound は内臓痛のモデルで鎮痛効果を示しています。 この化合物は、パラ-フェニルキノン誘発性腹部の伸展を減少し、全体的な運動協調や一般的な運動活動に影響を与えることなく、内臓痛の管理のための治療薬としての可能性を示しています .

神経化学

This compound は、前頭前皮質内側でのノルエピネフリンとドーパミンの細胞外濃度を高める能力から、神経化学研究において重要な意味を持っています。 この効果は、シナプス前オートレセプターのアンタゴニズムと神経伝達物質放出の緊張性調節と一致しており、気分調節の神経化学経路についての洞察を提供しています .

行動科学

行動研究において、this compound は、α2A アドレノセプターのアンタゴニズムが行動に与える影響を調査するために使用されてきました。 この化合物は、強制水泳試験とスケジュール誘発性多飲試験で、それぞれ不動時間を減らし、追加の飲水量を減らすことで、抗うつ薬様作用を示すことが示されています .

薬力学

This compound の薬力学的特性は、他の化合物との相互作用を通じて調べられています。 たとえば、this compound で前処理すると、ラットのクロニジン用量反応曲線が右方シフトし、in vivo でのα2 アドレノセプターのアンタゴニズムを示しています .

神経伝達

選択的なα2A アドレノセプターアンタゴニストとして、this compound は神経伝達の研究において意味を持っています。 この化合物は、皮下投与後に中枢神経系に作用し、抗うつ薬様作用と鎮痛薬様作用を示すことが示されており、さまざまな神経伝達物質の作用機序を理解する上で有益となる可能性があります .

治療的応用

This compound は、一部の抗精神病薬によって引き起こされる錐体外路症状の治療に潜在的な治療的応用があることが示唆されています。 これは、抗精神病薬治療を受けている患者の生活の質を向上させる役割を強調しています .

アセチルコリン調節

興味深いことに、this compound は、学習と記憶に関連する神経伝達物質であるアセチルコリンのレベルにも影響を与える可能性があります。 This compound は、α2A ヘテロレセプターを阻害することで、皮質のアセチルコリンレベルを有意に増加させ、認知機能の強化や障害に対する別の研究の道を示唆しています

Safety and Hazards

将来の方向性

The study of compounds containing imidazole and isoindole rings is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and evaluate their potential as therapeutic agents .

作用機序

Target of Action

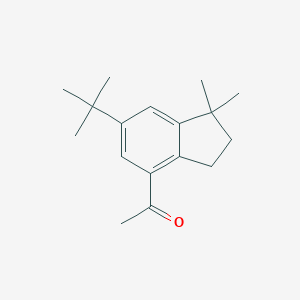

BRL 44408, also known as 2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole, is a drug used in scientific research that acts as a selective antagonist for the α2A adrenoreceptor . Adrenoreceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.

Mode of Action

This compound interacts with its target, the α2A adrenoreceptor, by binding to it and blocking its function . This antagonistic action prevents the normal inhibitory role of the receptor, leading to an increase in the release of neurotransmitters such as norepinephrine and dopamine .

Biochemical Pathways

The α2A adrenoreceptor regulates the release of neurotransmitters, and its antagonism by this compound leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex . Additionally, this compound, probably by inhibiting α2A heteroceptors, produces a significant increase in cortical levels of acetylcholine .

Pharmacokinetics

In rats, this compound penetrates the central nervous system resulting in peak brain and plasma concentrations of 586 ng/g and 1124 ng/ml, respectively . The compound is centrally active following subcutaneous administration .

Result of Action

The molecular and cellular effects of this compound’s action include an antidepressant-like response and analgesic activity . In the forced swim test and schedule-induced polydipsia assay, this compound produced an antidepressant-like response by dose-dependently decreasing immobility time and adjunctive water intake, respectively . In a model of visceral pain, this compound exhibited analgesic activity by decreasing para-phenylquinone (PPQ)-induced abdominal stretching .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water to 100 mM suggests that it can be readily administered in aqueous solutions . It is recommended that solutions of this compound be prepared and used on the same day to ensure stability . If stock solutions need to be made in advance, they should be stored as aliquots in tightly sealed vials at -20°C .

生化学分析

Biochemical Properties

BRL 44408 interacts with α2A-adrenoceptors, which are a subtype of α2-adrenoceptors . The Ki values for α2A and α2B are 5.68 and 651 nM, respectively . This indicates that this compound has a high affinity for α2A-adrenoceptors and a much lower affinity for α2B-adrenoceptors .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found to elevate extracellular concentrations of norepinephrine and dopamine, but not serotonin, in the medial prefrontal cortex . This suggests that this compound influences cell function by modulating neurotransmitter release .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to α2A-adrenoceptors . This binding antagonizes the receptors, inhibiting their activity . As a result, the release of certain neurotransmitters is increased .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the expression of cingulate α2A adrenoceptors was found to increase at day 3 and day 7 after nerve injury, but decrease at day 14 . This suggests that the effects of this compound on cellular function may vary depending on the timing of administration .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study on rats, this compound was administered at doses ranging from 0.3125 to 5.0 mg/kg body weight . The study found that this compound significantly reduced serum levels of proinflammatory cytokines, chemokines, liver enzymes, and lactate at higher doses .

Metabolic Pathways

Given its role as an α2A-adrenoceptor antagonist, it likely interacts with enzymes and cofactors involved in adrenergic signaling .

Transport and Distribution

It has been found to penetrate the central nervous system in rats, resulting in peak brain and plasma concentrations .

Subcellular Localization

Given its role as an α2A-adrenoceptor antagonist, it likely localizes to the cell membrane where adrenoceptors are typically found .

特性

IUPAC Name |

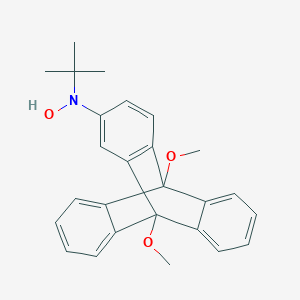

2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13/h2-5,10H,6-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOFAUSEYBZKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922665 | |

| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118343-19-4 | |

| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118343-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brl 44408 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118343194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRL-44408 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZET7B198W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of BRL 44408?

A1: this compound acts as a potent and selective antagonist at the α2A-adrenoceptor subtype [, , ].

Q2: How does this compound interact with α2A-adrenoceptors?

A2: this compound binds to the α2A-adrenoceptor, blocking the binding site for endogenous agonists like norepinephrine. This prevents receptor activation and downstream signaling [, , , ].

Q3: What are the downstream effects of α2A-adrenoceptor antagonism by this compound?

A3: Antagonism of α2A-adrenoceptors by this compound can lead to several downstream effects, including:

- Increased neurotransmitter release: this compound elevates extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex, likely by inhibiting presynaptic autoreceptor function and tonic regulation of neurotransmitter release [].

- Modulation of neuronal activity: In the locus coeruleus, this compound increases noradrenaline efflux, indicating a role in modulating neuronal firing [].

- Inhibition of smooth muscle contraction: In blood vessels, this compound can inhibit the contractile response mediated by α2A-adrenoceptors [, , ].

- Modulation of pain signaling: this compound exhibits antihyperalgesic effects in inflammatory pain models, likely through its actions on spinal α2A-adrenoceptors [, , ].

- Effects on the hypothalamic-pituitary-adrenal (HPA) axis: this compound can block the increase in corticosterone levels induced by α2-adrenoceptor agonists, suggesting a role in regulating the HPA axis [].

Q4: Does this compound interact with other receptor subtypes?

A4: While highly selective for α2A-adrenoceptors, this compound has been reported to interact with 5-HT1A receptors at higher concentrations [].

Q5: How does the interaction of this compound with α2A-adrenoceptors differ in normal versus pathological states?

A5: Research suggests that the α2-adrenoceptor subtype activated by agonists like clonidine for analgesia may shift from α2A to non-α2A subtypes following peripheral nerve injury. In this context, this compound loses its ability to block the analgesic effects [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C14H17N3 and its molecular weight is 227.3 g/mol.

Q7: What are the key structural features of this compound contributing to its α2A-adrenoceptor selectivity?

A7: While the precise structural determinants for selectivity are complex, studies exploring a range of α2-adrenoceptor antagonists highlight the importance of specific substitutions and spatial arrangements within the molecule for binding affinity and subtype selectivity [].

Q8: Are there known structure-activity relationship (SAR) studies for this compound or related compounds?

A8: Yes, several studies have investigated the SAR of α2-adrenoceptor ligands, including this compound. These studies demonstrate how modifications to the core structure can influence binding affinity, selectivity for different α2-adrenoceptor subtypes, and intrinsic activity (agonist vs. antagonist properties) [, , , ].

Q9: What is known about the pharmacokinetic profile of this compound?

A9: In rats, this compound readily penetrates the central nervous system, achieving peak brain and plasma concentrations rapidly after administration [].

Q10: Are there any studies comparing the pharmacokinetic properties of this compound to other α2-adrenoceptor antagonists?

A10: While direct comparative studies might be limited, the pharmacological characterization of various α2-adrenoceptor antagonists often includes assessing their potency and selectivity in different experimental models. This information can provide insights into potential pharmacokinetic differences and contribute to understanding their in vivo actions [, , , , ].

Q11: How does the route of administration affect the efficacy of this compound?

A11: The route of administration can significantly influence the efficacy of this compound. For example, intrathecal administration is more effective in blocking spinal α2A-adrenoceptor-mediated effects compared to systemic administration [, , ].

Q12: What in vitro models have been used to investigate the pharmacological activity of this compound?

A12: Several in vitro models have been employed, including:

- Tissue preparations: Isolated blood vessels and segments of the gastrointestinal tract are used to study the effects of this compound on smooth muscle contraction [, , , ].

- Synaptosomes: These isolated nerve terminals are used to examine the effects of this compound on neurotransmitter release [].

- Cell lines: Recombinant cell lines expressing specific α2-adrenoceptor subtypes are used to characterize ligand binding affinities and signaling properties [, , ].

Q13: What in vivo models have been used to study the effects of this compound?

A13: A range of in vivo models have been employed, including:

- Rodent models of pain: Inflammatory pain models (e.g., formalin test, carrageenan-induced hyperalgesia) are used to assess the analgesic effects of this compound [, , , ].

- Rodent models of stress and depression: Chronic unpredictable mild stress (CUMS) models are used to investigate the role of α2A-adrenoceptors in stress-related disorders and the potential therapeutic effects of this compound [].

- Rodent models of colitis: Dextran sulfate sodium (DSS)-induced colitis models are used to explore the role of α2A-adrenoceptors in intestinal inflammation and the potential therapeutic benefits of this compound [].

Q14: What are the main findings from in vivo studies using this compound in pain models?

A14: Intrathecal this compound can block the antinociceptive effects of α2-adrenoceptor agonists in various pain models, suggesting a key role for spinal α2A-adrenoceptors in mediating analgesia [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)